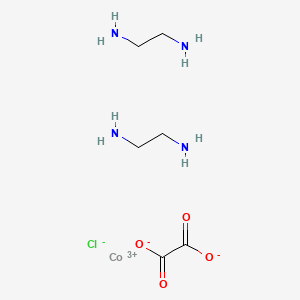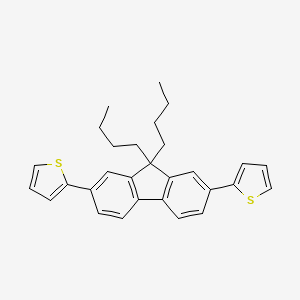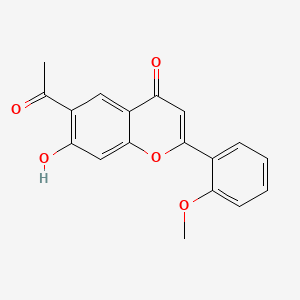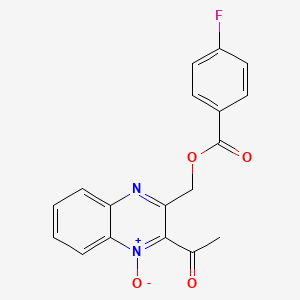
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride: is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are characterized by a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The ligands in this compound include ethanediamine and ethanedioate, which coordinate with the cobalt ion, forming a stable complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride typically involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method involves dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The reaction mixture is then heated and stirred to facilitate the formation of the complex. The resulting product is isolated through crystallization and filtration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated crystallization systems are often employed to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt ion in the complex can undergo oxidation, changing its oxidation state and altering the properties of the compound.
Reduction: Similarly, the cobalt ion can be reduced, which can lead to changes in the coordination environment and reactivity.
Substitution: Ligand exchange reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines, other amines.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of metal complexes. It serves as a reference for understanding the behavior of similar coordination compounds .
Biology and Medicine: Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery and imaging .
Industry: In industry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used in catalysis, where it can facilitate various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and oxidation .
Mécanisme D'action
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the interaction of the cobalt ion with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The ligands, ethanediamine and ethanedioate, stabilize the cobalt ion and influence its reactivity. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Tris(ethanediamine)cobalt(III) chloride: Another coordination compound with cobalt and ethanediamine ligands.
Cobalt-ammines: Compounds containing cobalt and ammonia ligands, such as CoCl36NH3, CoCl35NH3, and CoCl3*4NH3.
Uniqueness: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is unique due to the presence of both ethanediamine and ethanedioate ligands, which provide distinct electronic and steric properties. This combination of ligands results in specific reactivity and stability characteristics that differentiate it from other cobalt coordination compounds .
Propriétés
Numéro CAS |
17439-00-8 |
|---|---|
Formule moléculaire |
C6H16ClCoN4O4 |
Poids moléculaire |
302.60 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
Clé InChI |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)

![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)


